molecular formula C14H18O B1359794 3,3,6,8-Tetramethyl-1-tetralone CAS No. 5409-55-2

3,3,6,8-Tetramethyl-1-tetralone

Cat. No. B1359794
CAS RN: 5409-55-2
M. Wt: 202.29 g/mol
InChI Key: SHSYEGQDGZAMNV-UHFFFAOYSA-N
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Description

3,3,6,8-Tetramethyl-1-tetralone is a chemical compound with the molecular formula C14H18O . It is also known by other names such as 3,4-dihydro-3,3,6,8-tetramethyl-1(2H)-naphthalenone .


Synthesis Analysis

The synthesis of 3,3,6,8-Tetramethyl-1-tetralone can be achieved through various methods. One such method involves the use of isophorone residues . Another approach involves the photopolymerization of lipoic acid (LA) to produce a cross-linked polymeric matrix of lipoic acid monomers (PALA) which helps to control the size of plasmonic gold nanostructures when using 3,3,6,8-tetramethyl-1-tetralone as the photo-initiator for the reduction of Au (III) to Au 0 .


Molecular Structure Analysis

The 3,3,6,8-Tetramethyl-1-tetralone molecule contains a total of 34 bond(s) . It has an average mass of 202.292 Da and a monoisotopic mass of 202.135757 Da .


Chemical Reactions Analysis

Substituted tetralones such as 3,3,6,8-tetramethyl-1-tetralone undergo photoenolization to produce a photoenol excited state with a lifetime around 3 μs, which involves the carbonyl triplet state of the ketone (τ 1.9 ns), as a precursor .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3,6,8-Tetramethyl-1-tetralone include a molecular weight of 202.299 . More detailed physical and chemical properties may require specific experimental measurements or computational calculations.

Scientific Research Applications

Isopropylation in Organic Synthesis

A study on the isopropylation of various methoxy-1-tetralone derivatives, including 6-methoxy-1-tetralone, explored their potential as intermediates for bioactive phenolic diterpenes like Totarol and Sempervirol. These compounds show significant antibacterial and anthelmintic activities (Banerjee et al., 2019).

Synthesis of Natural and Non-natural Products

The synthesis of substituted 1-tetralones, such as 8-methoxy-1-tetralone, plays a crucial role in producing natural and non-natural products. These compounds have been utilized in synthesizing metabolites and studying neurotransmitter receptors (Cabrera & Banerjee, 2010).

Plant Hormone Analogues

Tetralone analogues of the plant hormone abscisic acid (ABA) have been synthesized, showing enhanced biological activity in plants. These compounds are significant for studying plant growth and development (Nyangulu et al., 2006).

Safety And Hazards

Specific safety and hazard information for 3,3,6,8-Tetramethyl-1-tetralone may not be readily available online. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety precautions .

Future Directions

The use of 3,3,6,8-tetramethyl-1-tetralone in the synthesis of plasmonic gold nanostructures presents a promising future direction . The photopolymerization of lipoic acid (LA) as a novel approach to produce a cross-linked polymeric matrix of lipoic acid monomers (PALA) which helps to control the size of plasmonic gold nanostructures when using 3,3,6,8-tetramethyl-1-tetralone as the photo-initiator for the reduction of Au (III) to Au 0 . This could open up new possibilities in the field of nanotechnology.

properties

IUPAC Name

3,3,6,8-tetramethyl-2,4-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-9-5-10(2)13-11(6-9)7-14(3,4)8-12(13)15/h5-6H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSYEGQDGZAMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)CC(CC2=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202420
Record name 3,4-Dihydro-3,3,6,8-tetramethylnaphthalen-1(2H)-one
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Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,6,8-Tetramethyl-1-tetralone

CAS RN

5409-55-2
Record name 3,3,6,8-Tetramethyl-1-tetralone
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Record name 3,3,6,8-Tetramethyl-2,4-dihydronaphthalen-1-one
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Record name 3,6,8-Tetramethyl-1-tetralone
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Record name 3,4-Dihydro-3,3,6,8-tetramethylnaphthalen-1(2H)-one
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Record name 3,4-dihydro-3,3,6,8-tetramethylnaphthalen-1(2H)-one
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Record name 3,3,6,8-TETRAMETHYL-2,4-DIHYDRONAPHTHALEN-1-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
M Cely-Pinto, JC Scaiano - Photochemical & Photobiological Sciences, 2021 - Springer
Substituted tetralones such as 3,3,6,8-tetramethyl-1-tetralone undergo photoenolization to produce a photoenol excited state with a lifetime around ~ 3 μs, which involves the carbonyl …
Number of citations: 2 link.springer.com
KR Arturi, HU Sokoli, EG Søgaard, F Vogel… - Journal of Cleaner …, 2018 - Elsevier
This work describes the composition of the products from solvolysis of thermoset polyester in an acetone/water mixture. A qualitative and quantitative evaluation of the compositions of …
Number of citations: 23 www.sciencedirect.com
M Cely-Pinto, B Wang, JC Scaiano - Photochemical & Photobiological …, 2023 - Springer
We propose the photopolymerization of lipoic acid (LA) as an novel approach to produce a cross-linked polymeric matrix of lipoic acid monomers (PALA) which helps to control the size …
Number of citations: 1 link.springer.com
R Haag, J Wirz, PJ Wagner - Helvetica Chimica Acta, 1977 - Wiley Online Library
A reinvestigation of 2‐methylacetophenone (1) by ns flash photolysis has provided detailed evidence for the reaction sequence of photoenolization. The triplet reaction proceeds …
Number of citations: 250 onlinelibrary.wiley.com
MF Liu, H Zhou - Journal of South China University of Technology, 2012 - hero.epa.gov
The smog from the flaming leaves of Artemisia argyi has the effects of moxibustion, disinfection and desinsectization. In order to find out the active substances of Artemisia argyi, …
Number of citations: 2 hero.epa.gov
W AI-Soufi, A Eychmiiller… - The Journal of Physical …, 1991 - scholar.archive.org
The kinetics of the photoenolization of 5, 8-dimethyl-l-tetralone (DMT) has been studied laser-flash photolytically in a polar solvent at different temperatures between 80 and 290 K. The …
Number of citations: 2 scholar.archive.org
A Preetam, U Dwivedi, SN Naik, KK Pant… - Journal of Environmental …, 2023 - Elsevier
Electronic waste (e-waste) usage has increased tremendously with the rapid evolution of technologies. The accumulated e-waste has now emerged as one of the crucial concerns …
Number of citations: 1 www.sciencedirect.com
W Al-Soufi, A Eychmüller… - The Journal of Physical …, 1991 - ACS Publications
Kinetics of photoenolization of 5,8-dimethyl-1-tetralone: hydrogen-transfer tunnel-effects in the excited triplet state. Page 1 2022 J. Phys. Chem. 1991, 95, 2022-2026 Kinetics of the …
Number of citations: 34 pubs.acs.org
G TIAN - Chinese Herbal Medicines, 2013 - Elsevier
Objective To compare the chemical constituents in the essential oils from the leaves, flowers, and seeds of Elsholtzia ciliata and their antimicrobial activities. Methods The chemical …
Number of citations: 18 www.sciencedirect.com
K Breitkreuz, A Menne, A Kraft - Biofuels, Bioproducts and …, 2014 - Wiley Online Library
Synthesizing complex and large molecules out of small molecules derived by fermentation processes is a key factor for future processes based on renewable resources. Promising …
Number of citations: 30 onlinelibrary.wiley.com

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